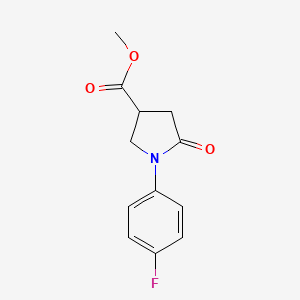

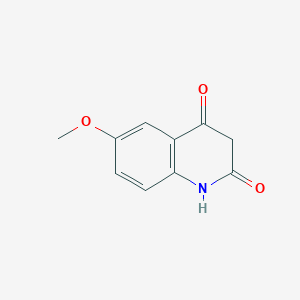

![molecular formula C18H12IN3OS B2522238 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide CAS No. 670248-11-0](/img/structure/B2522238.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide" is a derivative of imidazole, a heterocyclic compound that has been the core fragment of various drug molecules. Imidazole derivatives are known for their significance in medicinal chemistry due to their presence in compounds with diverse biological activities. The compound is structurally related to other imidazole-based compounds that have been synthesized and studied for their potential as anticancer agents and for their electrophysiological activity .

Synthesis Analysis

The synthesis of imidazole-based N-phenylbenzamide derivatives, which are structurally related to the compound of interest, has been achieved through an efficient, atom-economical synthetic protocol. A one-pot three-component reaction has been utilized to yield these derivatives in a short reaction time with high efficiency . Additionally, environmentally friendly synthesis methods have been developed for related compounds, using water as a solvent or glycerol without any external catalyst, which provides excellent yields and involves easy workup .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been studied using various techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. These studies have confirmed the structures of synthesized compounds and provided insights into their stability, which is often enhanced by hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces . Computational studies, including molecular dynamic simulations and docking, have also been employed to understand the interactions of active derivatives with target receptor proteins .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions that lead to the formation of complex structures. For example, reactions of tetracyanoethylene with N'-arylbenzamidines have been used to synthesize imidazo[4,5-b]quinoline derivatives . The transformation involves multiple steps, including cyclization and rearrangement processes, which result in high yields of the desired products. These reactions demonstrate the reactivity and versatility of imidazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring can significantly affect the compound's solubility, stability, and reactivity. The electrophysiological activity of some N-substituted imidazolylbenzamides has been studied, indicating their potential as selective class III agents for cardiac applications . The cytotoxic evaluation of certain derivatives has shown good activity against cancer cell lines, suggesting their potential as anticancer agents . Theoretical calculations have provided additional insights into the electronic properties of these compounds, such as the frontier molecular orbitals, which are indicative of charge transfer interactions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential biological activities. A notable example includes the investigation into the synthesis, anthelmintic, and anti-inflammatory activities of novel imidazo[2,1-b]thiazole sulfides and sulfones (Shetty, Khazi, & Ahn, 2010). These compounds were found to exhibit significant biological activities, underlining the potential of the imidazo[2,1-b]thiazole scaffold in the development of new therapeutic agents.

Anticancer Activity

The cytotoxic activity of imidazo[2,1-b]thiazole derivatives against human cancer cell lines has also been explored. For instance, some compounds bearing the imidazo[2,1-b]thiazole scaffold were designed, synthesized, and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, demonstrating potential as cancer inhibitors (Ding et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of imidazo[2,1-b]thiazole derivatives have been reported, indicating promising antimicrobial properties against various microorganisms. This includes compounds that exhibited significant antimicrobial activities, suggesting their potential use as antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).

Chemical Synthesis Innovations

Research has also focused on the chemical synthesis of imidazo[2,1-b]thiazoles, offering new methods and insights into the construction of these compounds. For example, a study demonstrated the synthesis of 6-substituted imidazo[2,1-b]thiazoles via Pd/Cu-mediated Sonogashira coupling in water, highlighting advancements in synthetic methodologies (Kamali et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.

Biochemical Pathways

The activation of SIRT1 by this compound can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .

Result of Action

The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Propriétés

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDRHVNGZCUQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

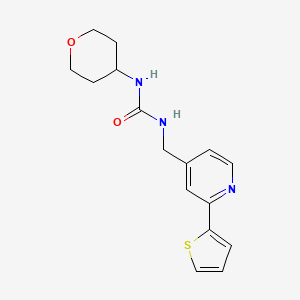

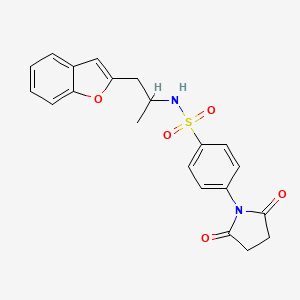

![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)

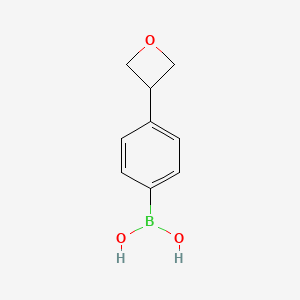

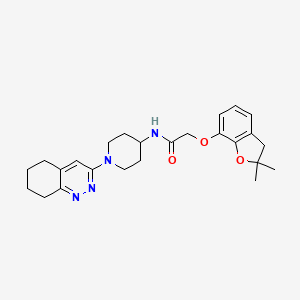

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

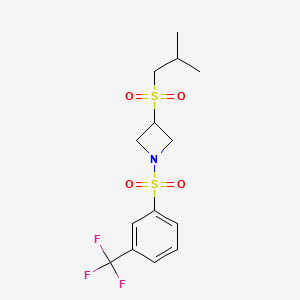

![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)